molecular formula C10H10O2 B1203430 1,2-Diacetylbenzene CAS No. 704-00-7

1,2-Diacetylbenzene

Cat. No. B1203430
CAS RN: 704-00-7
M. Wt: 162.18 g/mol
InChI Key: LVQFKRXRTXCQCZ-UHFFFAOYSA-N
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Description

1,2-Diacetylbenzene is an aromatic hydrocarbon and a protein-reactive γ-diketone metabolite of the neurotoxic solvent 1,2-diethylbenzene . It has a linear formula of C6H4(COCH3)2 and a molecular weight of 162.19 .


Molecular Structure Analysis

The molecular formula of 1,2-Diacetylbenzene is C10H10O2 . The average mass is 162.185 Da and the monoisotopic mass is 162.068085 Da .


Chemical Reactions Analysis

1,2-Diacetylbenzene is a metabolite of 1,2-diethylbenzene, which is commonly used in the manufacture of plastics and gasoline . It is absorbed by dermal or inhalation routes, metabolized by cytochrome P-450 in the liver, and ultimately affects mammalian functions .


Physical And Chemical Properties Analysis

1,2-Diacetylbenzene has a density of 1.1±0.1 g/cm3, a boiling point of 348.0±0.0 °C at 760 mmHg, and a flash point of 101.9±19.6 °C . It is soluble in dichloromethane at 50 mg/mL .

Scientific Research Applications

Neurotoxicity Studies

DAB is used in neurotoxicity studies. It has been found to induce cognitive and motor deficits, which are common symptoms of cancer, particularly glioma . The expression patterns and molecular activities of microRNAs in rats exposed to DAB have been studied to understand the progression of these deficits .

Age-Dependent Sensitivity Research

Research has been conducted to understand the age-dependent sensitivity to the neurotoxic effects of DAB . This research focuses on the effects of DAB on hippocampal neurogenesis in young and old rats .

Glioma Research

DAB is used in glioma research. It has been found that certain microRNAs, such as miR-200a-3p, miR-200b-3p, and miR-429, show significantly higher expression in young rats treated with DAB . These microRNAs are associated with glioma-related genes and pathways .

Neuroinflammation Studies

Studies have been conducted to evaluate the effects of DAB and curcumin on neuroinflammation induced by DAB . These studies focus on various pathways, including the triggering receptor expressed on myeloid cells 1 (TREM-1), Toll-like receptor 4 (TLR4), and NLR family pyrin domain containing 3 (NLP3)/calcium-dependent activator protein for secretion 1 (CAPS1)/interleukin 1 beta (IL1B) pathways .

Tau Hyperphosphorylation Research

DAB is used in research related to tau hyperphosphorylation . Curcumin has been found to inhibit DAB-induced tau hyperphosphorylation in microglia cells .

Reactive Oxygen Species (ROS) and Advanced Glycation End-Product (AGE) Studies

DAB is used in studies related to ROS and AGE in microglia cells . Curcumin has been found to inhibit DAB-induced ROS and AGE .

Safety And Hazards

1,2-Diacetylbenzene should be handled in a well-ventilated place with suitable protective clothing to avoid contact with skin and eyes . It is advised to avoid dust formation and breathing mist, gas, or vapors .

Future Directions

1,2-Diacetylbenzene is a neurotoxic component of aromatic solvents commonly used in industrial applications that induces neuropathological changes in animals . Future research may focus on further understanding the toxic impact of 1,2-Diacetylbenzene in nerve tissues and exploring potential protective measures .

properties

IUPAC Name

1-(2-acetylphenyl)ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10O2/c1-7(11)9-5-3-4-6-10(9)8(2)12/h3-6H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LVQFKRXRTXCQCZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)C1=CC=CC=C1C(=O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20220667
Record name 1,2-Diacetylbenzene
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20220667
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

162.18 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1,2-Diacetylbenzene

CAS RN

704-00-7
Record name 1,2-Diacetylbenzene
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=704-00-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,2-Diacetylbenzene
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Record name 1,2-Diacetylbenzene
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Record name Benzene-1,2-bis(acetyl)
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: How does 1,2-diacetylbenzene interact with its target and what are the downstream effects?

A1: 1,2-diacetylbenzene preferentially targets proteins, particularly those rich in lysine residues, such as neurofilament proteins (NF-H and NF-M). [, ] It reacts with epsilon-amino or sulfhydryl groups of proteins, forming adducts and leading to protein cross-linking and aggregation. [, , ] This interaction disrupts axonal transport, leading to the accumulation of neurofilaments in proximal axons, a hallmark of 1,2-diacetylbenzene-induced axonopathy. [, , , ]

Q2: What is the significance of 1,2-diacetylbenzene's chromogenic property in understanding its mechanism of action?

A2: 1,2-diacetylbenzene's ability to induce blue-green discoloration in tissues and urine, a result of its reaction with amino groups in proteins, is a key characteristic. [, , ] This chromogenic property, absent in its non-neurotoxic isomer 1,3-diacetylbenzene, helps visualize its distribution and target engagement in biological systems. [, , , ]

Q3: Does 1,2-diacetylbenzene affect other cellular processes besides axonal transport?

A3: Yes, research suggests that 1,2-diacetylbenzene can induce oxidative stress in various cell types, including neuronal and endothelial cells. [, , ] It also impacts mitochondrial function, as evidenced by decreased ATP levels and altered mitochondrial transport in neurons exposed to 1,2-diacetylbenzene. [, , ] Additionally, it can trigger inflammatory responses in the brain. [, , ]

Q4: What is the molecular formula and weight of 1,2-diacetylbenzene?

A4: The molecular formula of 1,2-diacetylbenzene is C10H10O2, and its molecular weight is 162.19 g/mol.

Q5: Is there information available regarding the material compatibility and stability of 1,2-diacetylbenzene under various conditions?

A5: The provided research focuses on the biological effects and mechanisms of action of 1,2-diacetylbenzene. Information regarding its material compatibility and stability is not covered in these studies.

Q6: Are there any known catalytic properties or applications of 1,2-diacetylbenzene?

A6: The provided research primarily focuses on the toxicological profile and biological effects of 1,2-diacetylbenzene. There is no mention of catalytic properties or applications in these studies.

Q7: Have computational methods been used to study the chromogenic and neurotoxic effects of 1,2-diacetylbenzene?

A7: Yes, computational studies have investigated the chromogenic properties of potential reaction products formed between 1,2-diacetylbenzene and amino acids/proteins. [] Density functional theory calculations suggest that oxidized isoindole derivative dimers are likely responsible for the observed violet/blue chromophores. [] Further research employed computational methods to explore potential molecular mechanisms underlying the protective effects of prolactin against 1,2-diacetylbenzene-induced motor and memory deficits. []

Q8: How does the structure of 1,2-diacetylbenzene relate to its neurotoxicity compared to its isomers?

A8: The 1,2 positioning of the acetyl groups in 1,2-diacetylbenzene is crucial for its neurotoxicity. [, ] The 1,3-diacetylbenzene isomer, lacking this specific arrangement, does not exhibit the same neurotoxic effects, highlighting the importance of the gamma-diketone structure. [, ] Additionally, studies comparing 1,2-diacetylbenzene to the aliphatic gamma-diketone 2,5-hexanedione revealed that while both induce axonopathy, they differ in their potency and target specific protein isoforms. [, ]

Q9: Are there structural modifications of 1,2-diacetylbenzene that abolish its neurotoxicity?

A9: While specific modifications that completely abolish neurotoxicity haven't been extensively explored in these studies, the comparison with 1,3-diacetylbenzene demonstrates that altering the position of the acetyl groups significantly impacts the neurotoxic potential. [, ]

Q10: Is there information available regarding the stability of 1,2-diacetylbenzene under various conditions or formulation strategies to improve its properties?

A10: The provided research primarily focuses on the toxicological aspects of 1,2-diacetylbenzene. Information about its stability under various conditions or formulation strategies is not discussed in these studies.

Q11: What is known about the absorption, distribution, metabolism, and excretion of 1,2-diacetylbenzene?

A12: 1,2-diacetylbenzene, a metabolite of the industrial solvent 1,2-diethylbenzene, is readily absorbed and distributed in the body. [] Following 1,2-diethylbenzene administration, 1,2-diacetylbenzene is detectable in blood, urine, and brain tissues. [] It is primarily metabolized via oxidation of the ethyl side chains, with urinary excretion being the major elimination route. [, ]

Q12: What in vitro and in vivo models are used to study the neurotoxicity of 1,2-diacetylbenzene?

A13: Researchers utilize a variety of models to investigate 1,2-diacetylbenzene's neurotoxic effects. In vitro studies frequently employ primary neuronal and glial cultures, as well as human neuroblastoma SHSY5Y cells. [, , , ] These models allow for the assessment of cell viability, oxidative stress, mitochondrial function, and neurite outgrowth. [, , , ] In vivo studies primarily utilize rodent models, with rats being predominantly used. [, , , , , , , , ] Researchers administer 1,2-diacetylbenzene to these animals and subsequently evaluate various parameters, including behavioral changes, neuropathological alterations, and changes in protein expression. [, , , , , , , , ]

Q13: Is there evidence of resistance mechanisms developing against 1,2-diacetylbenzene?

A13: The provided research focuses primarily on the mechanisms of 1,2-diacetylbenzene neurotoxicity rather than resistance development.

Q14: What are the known toxic effects of 1,2-diacetylbenzene?

A15: 1,2-diacetylbenzene is a neurotoxic compound. [, , ] In rodents, it induces proximal giant axonal swellings, particularly in spinal motor neurons, resembling pathological features observed in amyotrophic lateral sclerosis. [, ] It also leads to behavioral and electrophysiological changes indicative of neurological impairment. [, ] Moreover, 1,2-diacetylbenzene exhibits cytotoxicity in neuronal and glial cultures, with neurons displaying greater sensitivity. []

Q15: Are there long-term consequences of 1,2-diacetylbenzene exposure?

A15: While these studies focus on the acute effects, long-term exposure consequences require further investigation.

Q16: Are there specific drug delivery strategies being explored for 1,2-diacetylbenzene?

A16: The provided research emphasizes understanding the toxicity of 1,2-diacetylbenzene, thus not exploring drug delivery strategies.

Q17: Are there any biomarkers for 1,2-diacetylbenzene exposure?

A18: The blue-green discoloration of urine and internal organs, attributed to the reaction of 1,2-diacetylbenzene with proteins, can be considered a potential biomarker of exposure. [, , , ]

Q18: How is 1,2-diacetylbenzene detected and quantified in biological samples?

A19: Gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS) are commonly employed to identify and quantify 1,2-diacetylbenzene in biological samples like urine and tissues. [, ]

Q19: What is the environmental impact of 1,2-diacetylbenzene?

A19: While these studies focus on the biological effects of 1,2-diacetylbenzene, its environmental impact is not explicitly discussed.

Q20: Is there information on the dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, or recycling and waste management of 1,2-diacetylbenzene?

A20: The provided research primarily investigates the toxicological mechanisms and biological effects of 1,2-diacetylbenzene. These studies do not delve into its dissolution, solubility, analytical method validation, quality control, immunogenicity, drug-transporter interactions, drug-metabolizing enzyme interactions, biocompatibility, biodegradability, alternatives and substitutes, or recycling and waste management.

Q21: When was the neurotoxicity of 1,2-diacetylbenzene first recognized?

A21: Although the exact date of its initial discovery remains unclear from these studies, research on 1,2-diacetylbenzene's neurotoxic effects has been ongoing for at least a couple of decades.

Q22: What are the potential cross-disciplinary applications of 1,2-diacetylbenzene research?

A23: Research on 1,2-diacetylbenzene bridges various disciplines such as toxicology, neuroscience, and analytical chemistry. [, , , , , ] Understanding its mechanism of action can contribute to developing strategies for preventing and treating neurodegenerative diseases. [, , ] Furthermore, its chromogenic properties could be explored for developing novel detection methods or tools in biological research. [, , ]

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